

Application Notes and Protocols: INCB062079 for In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB062079 is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Dysregulation of the FGF19/FGFR4 signaling axis has been implicated in the pathogenesis of several solid tumors, most notably hepatocellular carcinoma (HCC) where amplification of FGF19 is a key oncogenic driver.[1][2] Preclinical in vivo studies utilizing mouse models are critical for evaluating the efficacy and pharmacodynamics of INCB062079. These notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant biological pathways for conducting such studies.

Quantitative Data Summary

The following table summarizes the reported dosage and administration of INCB062079 in preclinical mouse xenograft models. This data is derived from studies demonstrating significant anti-tumor efficacy.

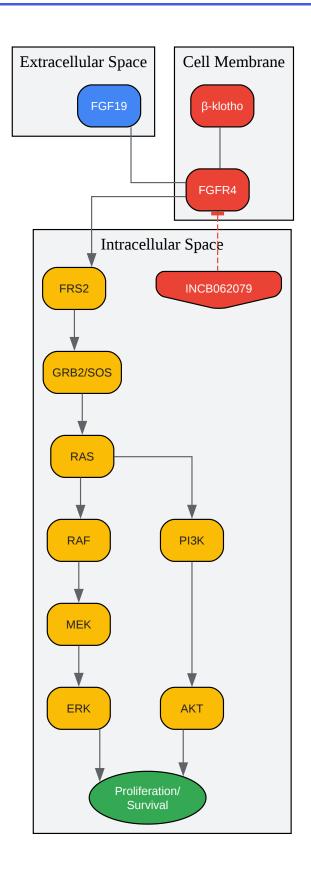


Compound	Dosage Range	Administrat ion Route	Dosing Schedule	Mouse Model	Reference
INCB062079	10 - 30 mg/kg	Oral Gavage	Twice Daily (BID)	Subcutaneou s HCC Xenograft	[3]

Signaling Pathway

INCB062079 targets the FGF19/FGFR4 signaling pathway. The binding of FGF19 to the FGFR4/β-klotho complex initiates a signaling cascade that promotes cell proliferation and survival. Key downstream pathways activated include the RAS/RAF/MAPK and PI3K/AKT pathways. The diagram below illustrates this signaling cascade.





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Caption: FGF19/FGFR4 signaling pathway and the inhibitory action of INCB062079.



Experimental Protocols

This section details a representative protocol for evaluating the efficacy of INCB062079 in a subcutaneous hepatocellular carcinoma (HCC) xenograft mouse model.

Objective

To assess the anti-tumor activity of INCB062079 in an in vivo subcutaneous HCC xenograft mouse model.

Materials

- Compound: INCB062079
- Cell Line: Human HCC cell line with known FGF19 amplification (e.g., Hep3B, Huh7).
- Animals: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old.
- Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water).
- Cell Culture Reagents: Standard cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.
- Other Reagents: Matrigel (optional, for cell implantation), sterile PBS.
- Equipment: Laminar flow hood, cell counter, syringes, gavage needles, calipers, animal balance.

Methodology

- Cell Culture and Preparation:
 - Culture the selected HCC cell line according to standard protocols.
 - On the day of implantation, harvest cells using trypsin and wash with sterile PBS.
 - Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10⁶ cells/100 μL). Keep cells on ice.



Tumor Implantation:

- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Inject the cell suspension (e.g., 100 μL) subcutaneously into the flank of each mouse.
- Monitor the mice for tumor growth.

Treatment:

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare the INCB062079 dosing solution in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
- Administer INCB062079 or vehicle control orally via gavage twice daily (BID).
- Monitor the body weight of the mice regularly as an indicator of toxicity.

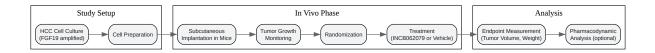
Endpoint Analysis:

- Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and measure their final weight.
- Tumor tissue can be processed for further analysis, such as pharmacodynamic marker assessment (e.g., p-ERK levels) by western blot or immunohistochemistry.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo efficacy study of INCB062079.





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Caption: A generalized experimental workflow for in vivo efficacy studies of INCB062079.

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